molecular formula C15H17NO3S B8489402 2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide CAS No. 81167-93-3

2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide

Cat. No. B8489402
M. Wt: 291.4 g/mol
InChI Key: JHNURFXKFRMZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04394155

Procedure details

The sulfide compound (0.006 mole) is oxidized with MCPBA (0.014 mol) and is isolated in the manner described in Example 1. Yield 62% of theory. Melting point 156°-158° C. from ethanol/water (80/20 v/v) I.R. N→O 1275 cm-1, SO2 1135, 1310 cm-1.
Name
sulfide
Quantity
0.006 mol
Type
reactant
Reaction Step One
Name
Quantity
0.014 mol
Type
reactant
Reaction Step Two
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])C.C1C=C(Cl)C=C(C(OO)=[O:28])C=1.C(O)C.[OH2:34]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:11]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])(=[O:28])=[O:34] |f:2.3|

Inputs

Step One
Name
sulfide
Quantity
0.006 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)C(C)SC1=[N+](C=CC(=C1)C)[O-]
Step Two
Name
Quantity
0.014 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is isolated in the manner

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C=CC(=C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.